

# The Discovery and Synthesis of GSK3739936: An Allosteric HIV-1 Integrase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

**GSK3739936** (also known as BMS-986180) is a potent, allosteric inhibitor of HIV-1 integrase (IN) that exhibits broad-spectrum activity against various IN polymorphisms.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical profiling of **GSK3739936**, intended for researchers, scientists, and drug development professionals. The document details the mechanism of action, structure-activity relationships (SAR), quantitative data from preclinical studies, and the experimental protocols utilized in its evaluation.

#### **Introduction: A Novel Approach to HIV-1 Inhibition**

The human immunodeficiency virus type 1 (HIV-1) integrase (IN) is a critical enzyme for viral replication, catalyzing the insertion of the viral DNA into the host genome. While integrase strand transfer inhibitors (INSTIs) have been successful in clinical practice, the emergence of drug resistance necessitates the development of new therapeutic agents with novel mechanisms of action.[4][5] Allosteric HIV-1 integrase inhibitors (ALLINIs) represent a promising class of antiretrovirals that do not target the active site of the enzyme. Instead, they bind to a distinct pocket at the interface of two IN monomers, promoting aberrant integrase multimerization.[1][2][3] This leads to the production of replication-deficient viral particles.[1][2][3] GSK3739936 was developed as a potent ALLINI with a focus on overcoming challenges



observed with earlier compounds in this class, particularly with respect to activity against common IN polymorphisms at residues 124 and 125.[1][2]

# Discovery of GSK3739936: A Structure-Guided Design

The development of **GSK3739936** was the result of a focused optimization effort on a series of pyridine-based allosteric integrase inhibitors. The design strategy aimed to enhance potency against a broader range of HIV-1 variants, particularly those with polymorphisms at the 124 and 125 positions of the integrase enzyme.

#### **Mechanism of Action of Allosteric Integrase Inhibitors**

ALLINIs, including **GSK3739936**, exert their antiviral effect through a unique, multi-faceted mechanism that disrupts the normal function of HIV-1 integrase. By binding to an allosteric site, these inhibitors induce a conformational change in the integrase enzyme, leading to its hypermultimerization. This aberrant multimerization interferes with several key steps in the viral life cycle.



Click to download full resolution via product page

Mechanism of action of GSK3739936.



#### Structure-Activity Relationship (SAR) Studies

The optimization of the pyridine-based scaffold leading to **GSK3739936** focused on modifications at the C5 position of the pyridine ring. The goal was to identify substituents that would improve potency against integrase variants while maintaining favorable pharmacokinetic properties. The structure-activity relationship studies revealed that the introduction of a 4-chlorophenyl group at a specific position on the pyrazole ring was crucial for the desired activity profile.

## Synthesis of GSK3739936

The synthesis of **GSK3739936** involves a multi-step sequence starting from commercially available materials. The key steps include the formation of the pyrazole ring, followed by its condensation with a dihydropyrazolo[4,3-c]pyridinone core.

#### **Synthetic Scheme**



Click to download full resolution via product page

Synthetic overview of GSK3739936.

#### **Preclinical Profiling**

**GSK3739936** underwent extensive preclinical evaluation to determine its antiviral potency, cytotoxicity, pharmacokinetic properties, and safety profile.

## **Quantitative Data**

The following tables summarize the key quantitative data from the preclinical profiling of **GSK3739936**.



Table 1: In Vitro Antiviral Activity of GSK3739936

| HIV-1 Strain/Polymorph | EC50 (nM) |
|------------------------|-----------|
| Wild-Type              | 5.8       |
| T124A                  | 12        |
| A125T                  | 25        |
| N124A/A125T            | 48        |

Table 2: Preclinical Pharmacokinetic Profile of GSK3739936

| Species | Route | Clearance<br>(mL/min/kg) | Volume of<br>Distribution<br>(L/kg) | Half-life (h) | Bioavailabil<br>ity (%) |
|---------|-------|--------------------------|-------------------------------------|---------------|-------------------------|
| Rat     | IV    | 15                       | 2.1                                 | 2.4           | N/A                     |
| Rat     | РО    | N/A                      | N/A                                 | N/A           | 60                      |
| Dog     | IV    | 5                        | 1.5                                 | 3.5           | N/A                     |
| Dog     | РО    | N/A                      | N/A                                 | N/A           | 80                      |

Table 3: In Vitro Safety Profile of GSK3739936

| Assay           | Cell Line | CC50 (µM) |
|-----------------|-----------|-----------|
| Cytotoxicity    | MT-4      | >100      |
| hERG Inhibition | HEK293    | >30       |

## **Toxicology Findings**

Despite its promising antiviral potency and pharmacokinetic profile, the development of **GSK3739936** was halted due to adverse findings in rat toxicology studies.[2] These findings precluded its advancement into clinical trials.



#### **Experimental Protocols**

The following sections provide an overview of the key experimental methodologies used in the evaluation of **GSK3739936**.

#### **Antiviral Assay**

The antiviral activity of **GSK3739936** was determined using a cell-based assay with MT-4 cells infected with various strains of HIV-1. The assay measures the inhibition of viral replication by quantifying the activity of a reporter gene (e.g., luciferase) or by measuring cell viability.



Click to download full resolution via product page

Workflow for the antiviral assay.

#### **Cytotoxicity Assay**

The cytotoxicity of **GSK3739936** was assessed in MT-4 cells by measuring cell viability in the presence of increasing concentrations of the compound. A common method for this is the use of a tetrazolium-based colorimetric assay (e.g., MTT or XTT).

#### **Pharmacokinetic Studies**

Pharmacokinetic studies were conducted in rats and dogs to determine the absorption, distribution, metabolism, and excretion (ADME) properties of **GSK3739936**. The compound was administered intravenously (IV) and orally (PO), and plasma samples were collected at various time points. The concentration of **GSK3739936** in the plasma was quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

#### Conclusion

**GSK3739936** is a potent allosteric inhibitor of HIV-1 integrase with a novel mechanism of action. Its discovery and preclinical development provided valuable insights into the potential of ALLINIs as a new class of antiretroviral agents. While its development was halted due to toxicology findings, the research on **GSK3739936** has contributed significantly to the



understanding of the structure-activity relationships of pyridine-based ALLINIs and has paved the way for the design of next-generation inhibitors with improved safety profiles. The detailed data and experimental protocols presented in this guide serve as a valuable resource for researchers in the field of HIV drug discovery.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Frontiers | Establishing pre-clinical pharmacokinetic parameters for drug candidate using targeted mass spectrometry [frontiersin.org]
- 2. Preclinical pharmacokinetics: an approach towards safer and efficacious drugs PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Preclinical Profiling of GSK3739936 (BMS-986180), an Allosteric Inhibitor of HIV-1 Integrase with Broad-Spectrum Activity toward 124/125 Polymorphs -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric inhibition of HIV-1 integrase activity PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [The Discovery and Synthesis of GSK3739936: An Allosteric HIV-1 Integrase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563683#gsk3739936-discovery-and-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com